3-甲基异噻唑-4-胺

描述

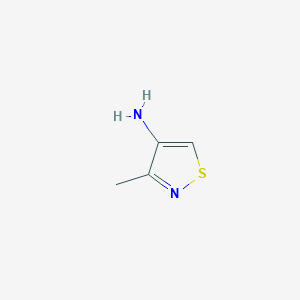

3-Methylisothiazol-4-amine is a heterocyclic organic compound with the chemical formula C4H6N2S. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

科学研究应用

Antimicrobial Applications

Preservative in Cosmetics and Personal Care Products

- MIT is widely used as a preservative in cosmetic formulations to inhibit the growth of bacteria, fungi, and algae. Its effectiveness has made it a staple in products such as shampoos, lotions, and wipes .

Industrial Biocide

- The compound is employed in various industrial applications, including water treatment and as an additive in paints and coatings. It serves to control microbial growth in water-containing solutions and is often used in conjunction with other biocides like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in a 3:1 mixture known as Kathon .

| Application Area | Details |

|---|---|

| Cosmetics | Preservative to prevent microbial contamination |

| Industrial Products | Biocide for paints, coatings, and water treatment |

| Household Products | Found in cleaning agents and personal care items |

Research Applications

Investigating Allergic Reactions

- Research has focused on understanding the mechanisms of allergic contact dermatitis associated with MIT exposure. Studies have shown that MIT can act as a sensitizing agent, leading to allergic reactions in some individuals .

Neurotoxicity Studies

- Recent studies have highlighted the neurotoxic effects of MIT on cultured neurons, revealing that it can induce cell death through mechanisms involving oxidative stress and the activation of specific signaling pathways . This research is crucial for assessing the safety of MIT in consumer products.

Case Studies

Case Study: Allergic Dermatitis

A notable case involved a 4-year-old girl who developed papular dermatitis after exposure to water-based wall paint containing MIT. Despite treatment, her condition persisted until she was removed from the environment where the paint had been applied. This case underscores the potential for MIT to cause allergic reactions even at low concentrations .

Case Study: Neurotoxicity Assessment

In vitro studies demonstrated that exposure to high concentrations of MIT led to significant neuronal injury while sparing glial cells. The findings indicated that neurons are particularly sensitive to MIT's toxic effects, necessitating further investigation into its safety profile for prolonged human exposure .

Regulatory Status and Safety Concerns

Due to its allergenic properties, the use of 3-Methylisothiazol-4-amine has come under scrutiny. Regulatory agencies have issued guidelines regarding its concentration limits in consumer products to mitigate risks associated with allergic reactions . For instance, patch tests conducted over several years showed an increasing trend in sensitization rates among individuals exposed to products containing MIT .

作用机制

Target of Action

3-Methylisothiazol-4-amine, a derivative of isothiazolinones, primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including metabolic reactions and signal transduction pathways.

Mode of Action

The compound interacts with its targets by forming mixed disulfides upon treatment with such species . This interaction leads to the inhibition of the targeted enzymes, thereby affecting their normal functioning.

Pharmacokinetics

A related compound, 7-methoxy-n-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine, displayed desirable pharmacokinetic properties in multiple preclinical species

Result of Action

The primary result of the action of 3-Methylisothiazol-4-amine is the inhibition of the targeted enzymes, leading to the disruption of the biochemical pathways they are involved in. This disruption can result in various molecular and cellular effects, depending on the specific pathways affected. For example, the antimicrobial activity of isothiazolinones suggests that the compound may lead to the death of microbial cells .

Action Environment

The action, efficacy, and stability of 3-Methylisothiazol-4-amine can be influenced by various environmental factors. For instance, isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . These factors suggest that the compound’s action can be significantly affected by the environment in which it is used.

生化分析

Biochemical Properties

3-Methylisothiazol-4-amine plays a significant role in biochemical reactions, primarily due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity. The compound is known to react with thiol groups in enzymes, leading to the formation of mixed disulfides, which in turn inhibits the enzymatic activity . This interaction is crucial in controlling microbial growth, making 3-Methylisothiazol-4-amine an effective biocide.

Cellular Effects

The effects of 3-Methylisothiazol-4-amine on cells are profound. It has been observed to cause cytotoxicity in various cell types, leading to cell death. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methylisothiazol-4-amine can disrupt the normal function of neurons by inhibiting the growth of axons and dendrites . Additionally, it can induce oxidative stress, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, 3-Methylisothiazol-4-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those containing thiol groups, forming mixed disulfides and inhibiting their activity . This inhibition disrupts various cellular processes, including DNA replication and protein synthesis. Furthermore, 3-Methylisothiazol-4-amine can alter gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylisothiazol-4-amine change over time. The compound is relatively stable in acidic media but can degrade in alkaline conditions . Long-term exposure to 3-Methylisothiazol-4-amine has been shown to cause persistent cytotoxic effects, leading to sustained cellular damage and impaired function. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of 3-Methylisothiazol-4-amine vary with different dosages in animal models. At low doses, the compound can effectively control microbial growth without causing significant toxicity. At higher doses, it can induce severe toxic effects, including organ damage and mortality . The threshold for these adverse effects is critical for determining safe and effective dosage levels in various applications.

Metabolic Pathways

3-Methylisothiazol-4-amine is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as proteases and reductases, affecting their function and altering metabolic flux . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, 3-Methylisothiazol-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific cellular components.

Subcellular Localization

The subcellular localization of 3-Methylisothiazol-4-amine is essential for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its site of action within the cell.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2), followed by nucleophilic displacement to form the desired isothiazole ring . Another method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from N-methylpropiolamide .

Industrial Production Methods: On an industrial scale, the production of isothiazolinones, including 3-Methylisothiazol-4-amine, often involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

化学反应分析

Types of Reactions: 3-Methylisothiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles .

相似化合物的比较

Methylisothiazolinone (MIT): Commonly used as a preservative in personal care products.

Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a biocide.

Benzisothiazolinone (BIT): Used in industrial applications for its antimicrobial properties.

Uniqueness: 3-Methylisothiazol-4-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

生物活性

3-Methylisothiazol-4-amine (MIT) is a compound belonging to the isothiazolinone family, widely recognized for its antimicrobial properties and applications in various industrial and household products. This article explores the biological activity of MIT, focusing on its biochemical interactions, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

3-Methylisothiazol-4-amine has the chemical formula C4H6N2S and is characterized by a five-membered ring containing sulfur and nitrogen. Its structure allows it to interact with biological molecules, particularly enzymes containing thiol groups, which are crucial for many cellular functions.

Target Enzymes

MIT primarily targets enzymes with thiol groups at their active sites. By forming mixed disulfides with these thiols, MIT inhibits enzymatic activity, disrupting various biochemical pathways essential for microbial survival and cellular function.

Mode of Action

The interaction of MIT with target enzymes leads to several downstream effects:

- Inhibition of Growth : The compound's antimicrobial activity results in the death of susceptible microbial cells.

- Cytotoxicity : In higher concentrations, MIT exhibits cytotoxic effects on mammalian cells, notably neurons, leading to cell death through mechanisms that include oxidative stress and DNA damage .

Antimicrobial Activity

MIT is effective against a broad spectrum of bacteria and fungi. Its ability to penetrate cell membranes allows it to exert its effects intracellularly. The compound reacts with nucleophilic groups within the cells, leading to cell death within hours of exposure .

Neurotoxicity

Research indicates that MIT is particularly toxic to neurons but less so to glial cells. A study demonstrated that brief exposure to MIT could induce significant neuronal death through mechanisms involving reactive oxygen species (ROS) generation and activation of specific signaling pathways (e.g., ERK MAPK pathway) .

Case Studies and Research Findings

- Neurotoxicity Assessment : A study highlighted that exposure to increasing concentrations of MIT resulted in a dose-dependent increase in neuronal injury as measured by lactate dehydrogenase (LDH) release. Neurons showed heightened sensitivity compared to glial cells .

- Cell Growth Responses : In a recent investigation involving dental pulp stem cells (DPSC), two different cell lines exhibited divergent responses to varying concentrations of MIT. One line showed enhanced growth at lower concentrations, while the other experienced significant toxicity .

- Toxicological Profile : A comprehensive review indicated that isothiazolinones like MIT could impair cellular thiol metabolism in human liver cell lines, suggesting potential hepatotoxicity alongside neurotoxicity .

Pharmacokinetics

The pharmacokinetic properties of MIT indicate that its stability varies with environmental conditions. It remains stable in acidic environments but degrades in alkaline conditions. This stability is crucial for its effectiveness as an antimicrobial agent in various formulations.

Dosage Effects

The effects of MIT are highly dosage-dependent:

- Low Doses : Effective in controlling microbial growth without significant toxicity.

- High Doses : Associated with severe toxic effects, including organ damage and mortality in animal models.

Summary Table of Biological Activity

属性

IUPAC Name |

3-methyl-1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENNKQQMHQUBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537814 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-97-9 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。